2-chloro-6-fluoro-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide
Description
This compound is a benzamide derivative featuring a cyclopenta[c]pyridazin-3-one core, substituted with chloro and fluoro groups on the benzamide aromatic ring. Its structural complexity arises from the fused bicyclic pyridazinone system and the ethyl linkage connecting the benzamide and heterocyclic moieties.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-11-4-2-5-12(18)15(11)16(23)19-7-8-21-14(22)9-10-3-1-6-13(10)20-21/h2,4-5,9H,1,3,6-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIHXMMRYCGFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopenta[c]pyridazinyl intermediate, followed by its coupling with a benzamide derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-D)
Rip-D, described in , shares a benzamide scaffold but differs in substituents and core structure:
- Substituents : Rip-D has a hydroxy group at the ortho position of the benzamide and methoxy groups on the phenethylamine moiety, whereas the target compound features chloro and fluoro substituents.
- Core Heterocycle: Rip-D lacks the cyclopenta[c]pyridazinone system, instead incorporating a simple phenethylamine chain.
The electronic effects of substituents significantly influence physicochemical properties. For example:
- Electron-Withdrawing Groups (Cl, F) : Enhance metabolic stability and may increase binding affinity to hydrophobic pockets in target proteins.
- Electron-Donating Groups (OH, OCH₃) : Improve solubility but may reduce membrane permeability .
Spectroscopic Comparisons
While NMR data for the target compound are unavailable, Rip-D’s ¹H-NMR (Table 1 in ) shows characteristic peaks for the hydroxy proton (δ ~10 ppm) and methoxy groups (δ ~3.8 ppm).
Biological Activity
2-Chloro-6-fluoro-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C22H17ClF2N4O2
- IUPAC Name : 2-chloro-6-fluoro-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide
- SMILES Notation : O=C(c(c(F)ccc1)c1Cl)NCCN(c1ncccc1N1Cc(cc2)ccc2F)C1=O
This complex structure suggests a multifaceted interaction with biological targets.
The biological activity of 2-chloro-6-fluoro-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide is primarily attributed to its ability to interact with specific protein targets within cells. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
Key Mechanisms:
- Inhibition of MDM2 : Similar compounds have shown the ability to inhibit murine double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor protein. This inhibition can lead to increased p53 activity and subsequent apoptosis in cancer cells .
- Targeting Kinases : The compound may also interact with various kinases involved in cell signaling pathways that regulate growth and survival .
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits significant anti-cancer properties. Below are summarized findings from various studies:
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Xenograft Tumor Model : In a study involving SJSA-1 xenografts in mice, administration of the compound resulted in a statistically significant reduction in tumor volume compared to controls (p < 0.05) .
- Cell Line Studies : In vitro assays demonstrated that treatment with the compound led to increased apoptosis markers such as cleaved PARP and caspase activation in treated cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
